molecular formula C10H12ClFN4 B13400651 (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride

Cat. No.: B13400651
M. Wt: 242.68 g/mol
InChI Key: KSTUXVLXCHWSGC-UHFFFAOYSA-N
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Description

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminopyridines. This compound is characterized by the presence of a pyridine ring substituted with a pyrazole ring and a fluoro group. The (S)-configuration indicates that the compound is chiral and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable β-diketone or β-ketoester under acidic or basic conditions.

    Substitution on the Pyridine Ring: The pyrazole ring is then introduced onto the pyridine ring through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Chiral Resolution: The chiral center is introduced through a chiral resolution process, which may involve the use of chiral catalysts or chiral auxiliaries to obtain the desired (S)-enantiomer.

    Formation of the Hydrochloride Salt: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with nucleophiles replacing the fluoro group.

Scientific Research Applications

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride: A similar compound with a chloro group instead of a fluoro group.

    1-(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride: A similar compound with a methyl group instead of a fluoro group.

Uniqueness

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific (S)-configuration and the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H12ClFN4

Molecular Weight

242.68 g/mol

IUPAC Name

1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C10H11FN4.ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;/h2-7H,12H2,1H3;1H

InChI Key

KSTUXVLXCHWSGC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl

Origin of Product

United States

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